molecular formula C10H7BrClNO B1375784 4-Bromo-1-chloro-6-methoxyisoquinoline CAS No. 1409964-75-5

4-Bromo-1-chloro-6-methoxyisoquinoline

Cat. No. B1375784
CAS RN: 1409964-75-5
M. Wt: 272.52 g/mol
InChI Key: LJKJHHPPTUPMKA-UHFFFAOYSA-N
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Description

4-Bromo-1-chloro-6-methoxyisoquinoline is a chemical compound with the molecular formula C10H7BrClNO . It has a molecular weight of 272.52 g/mol . This compound is typically found in a solid form .


Molecular Structure Analysis

The molecular structure of 4-Bromo-1-chloro-6-methoxyisoquinoline consists of a bromine atom (Br), a chlorine atom (Cl), a methoxy group (OCH3), and an isoquinoline group . The exact mass of this compound is 270.939941 Da .


Physical And Chemical Properties Analysis

4-Bromo-1-chloro-6-methoxyisoquinoline is a solid compound . It has a molecular weight of 272.52 g/mol . The exact mass of this compound is 270.939941 Da .

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

4-Bromo-1-chloro-6-methoxyisoquinoline: serves as a key intermediate in the synthesis of various isoquinoline derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals due to their biological activities . The compound’s reactivity allows for selective substitutions at the bromine and chlorine sites, enabling the creation of complex molecular architectures.

Material Science Research

In material science, this compound can be used to synthesize ligands for metal-organic frameworks (MOFs). MOFs have applications in gas storage, separation technologies, and catalysis. The bromo and chloro groups in 4-Bromo-1-chloro-6-methoxyisoquinoline can coordinate with metal ions to form novel MOF structures .

Pharmacological Studies

The pharmacokinetic properties of 4-Bromo-1-chloro-6-methoxyisoquinoline , such as high gastrointestinal absorption and blood-brain barrier permeability, make it a valuable scaffold in medicinal chemistry. It can be used to develop compounds with potential CNS activity .

Inhibitor Design

This compound has been identified as an inhibitor for various cytochrome P450 enzymes, which are important in drug metabolism. As such, it can be used in the design of enzyme inhibitors to modulate the metabolism of therapeutic agents .

Chemical Synthesis Optimization

4-Bromo-1-chloro-6-methoxyisoquinoline: can be employed in research focused on optimizing chemical synthesis processes. Its structural properties allow for the exploration of new synthetic pathways and reaction conditions .

Analytical Chemistry Reference Material

Due to its well-defined structure and properties, 4-Bromo-1-chloro-6-methoxyisoquinoline can be used as a reference material in analytical chemistry. It aids in the development of analytical methods like NMR, HPLC, LC-MS, and UPLC, which are essential for quality control in pharmaceutical manufacturing .

Safety and Hazards

According to the available data, 4-Bromo-1-chloro-6-methoxyisoquinoline may be harmful if swallowed and may cause skin irritation . It’s recommended to handle this compound with appropriate safety measures.

Future Directions

As of now, there’s limited information available on the potential applications or future directions of 4-Bromo-1-chloro-6-methoxyisoquinoline. It’s currently used for research purposes .

properties

IUPAC Name

4-bromo-1-chloro-6-methoxyisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c1-14-6-2-3-7-8(4-6)9(11)5-13-10(7)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJKJHHPPTUPMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-bromo-6-methoxyisoquinolin-1(2H)-one (1.5 g, 5.90 mmol) in POCl3 (15 ml) was refluxed for overnight. The solvent was evaporated under reduced pressure and the residue was diluted with cold water. The aqueous solution was basified by solid sodium carbonate and extracted with ethyl acetate. The combine organic layer was dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure to get crude compound. The crude compound was purified by silica gel chromatography (10% ethyl acetate in pet ether) to get desired compound (1.1 g, 65%) as white solid. 1H NMR (400 MHz, DMSO-d6): δ ppm 8.53(s, 1H), 8.27-8.24 (d, J=12 Hz, 1H), 7.56-7.53 (d, J=12 Hz, 1H), 7.41 (s, 1H), 4.02 (s, 3H); MS: MS m/z 273.99 (M++1).
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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